molecular formula C22H15N3O2 B6486365 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1251543-33-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B6486365
CAS No.: 1251543-33-5
M. Wt: 353.4 g/mol
InChI Key: AXTORAVEPMHSGL-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide is a heterocyclic compound featuring an indole-3-carboxamide core linked to a phenyl ring substituted with a benzoxazole moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological or metabolic pathways.

The compound’s molecular formula is inferred as C₂₀H₁₃N₃O₂, yielding a molecular weight of 335.34 g/mol. Structural confirmation would typically involve spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, with software like SHELX and ORTEP-3 used for refinement and visualization.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-21(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)22-25-19-7-3-4-8-20(19)27-22/h1-13,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTORAVEPMHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s uniqueness lies in its benzoxazole-phenyl-indole-3-carboxamide architecture. Key comparisons with analogs include:

Table 1: Structural and Regulatory Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Regulatory Status (WA, Australia)
Target Compound Indole-3-carboxamide 4-(1,3-Benzoxazol-2-yl)phenyl 335.34* Not listed
5F-ABICA Indole-3-carboxamide 5-Fluoropentyl ~341.35† Regulated (2022)
CUMYL-BICA Indole-3-carboxamide 1-Butyl, cumyl group ~377.49† Regulated (2022)
N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide Indole-2-carboxamide 3-Hydroxyphenyl 252.27 Not specified

*Calculated based on formula C₂₀H₁₃N₃O₂; †Estimated from analogous structures.

Key Observations:

Backbone Variations :

  • The target compound and 5F-ABICA/CUMYL-BICA share the indole-3-carboxamide core but differ in substituents. The benzoxazole group in the target compound may enhance π-π stacking interactions compared to alkyl chains (e.g., 5F-ABICA’s fluoropentyl) .
  • N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide is a positional isomer (2-carboxamide vs. 3-carboxamide), which could alter binding affinity or solubility.

The absence of the target compound from such lists suggests either untested activity or distinct pharmacological properties.

Pharmacological Implications

The benzoxazole group may confer metabolic stability over fluorinated or alkylated analogs, as seen in other drug discovery contexts .

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